(1-Chloro-2,3-dimethylbutan-2-yl)cyclopropane
CAS No.:
Cat. No.: VC17676445
Molecular Formula: C9H17Cl
Molecular Weight: 160.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H17Cl |
---|---|
Molecular Weight | 160.68 g/mol |
IUPAC Name | (1-chloro-2,3-dimethylbutan-2-yl)cyclopropane |
Standard InChI | InChI=1S/C9H17Cl/c1-7(2)9(3,6-10)8-4-5-8/h7-8H,4-6H2,1-3H3 |
Standard InChI Key | PIRVHFXKUPTHLU-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C(C)(CCl)C1CC1 |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name (1-chloro-2,3-dimethylbutan-2-yl)cyclopropane delineates a cyclopropane ring attached to the second carbon of a butane chain substituted with chlorine and two methyl groups at positions 2 and 3. The molecular formula is CHCl, with a calculated molecular weight of 158.67 g/mol (based on standard atomic weights: C=12.01, H=1.008, Cl=35.45) .
Table 1: Calculated Molecular Properties
Property | Value |
---|---|
Molecular formula | CHCl |
Molecular weight | 158.67 g/mol |
Exact mass | 158.0864 Da |
Topological polar SA | 0 Ų |
Heavy atom count | 10 |
The absence of polar functional groups results in a low topological polar surface area, suggesting hydrophobic behavior .
Stereochemical Considerations
The quaternary carbon at position 2 of the butan-2-yl group creates a chiral center, permitting two enantiomers (R and S configurations). Additionally, the cyclopropane ring introduces geometric strain (≈27.5 kcal/mol ring strain), which may influence reactivity and conformer stability .
Synthetic Methodologies
Grignard Reagent-Based Cyclopropanation
Patent EP0475122A1 details a protocol for synthesizing chlorinated cyclopropane derivatives using organomagnesium intermediates . Adapting this method:
-
Formation of Chlorobutane Grignard:
Reaction of 2-chloro-2,3-dimethylbutane with magnesium in tetrahydrofuran (THF) generates the corresponding Grignard reagent: -
Cyclopropanation via [2+1] Cycloaddition:
Addition of dichlorocarbene (generated from chloroform and a strong base) to the Grignard reagent yields the target compound:
This route aligns with methods for synthesizing (3-cyclopropyl-2,3-dimethylbutan-2-yl)cyclopropane (PubChem CID 10844805) , albeit with modified halogenation steps.
Alternative Halogenation Pathways
Physicochemical Properties (Inferred)
Thermal Stability and Phase Behavior
Cyclopropane derivatives typically exhibit lower thermal stability than unstrained alkanes due to ring strain. The target compound likely decomposes above 150–200°C, with a boiling point estimated at 180–190°C (extrapolated from CHCl analogs) .
Solubility and Partitioning
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